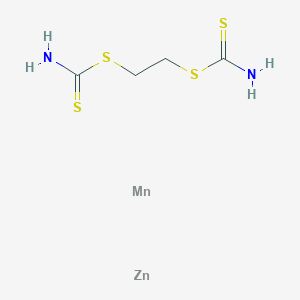

2-Carbamothioylsulfanylethyl carbamodithioate; manganese; ZINC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mancozeb is a dithiocarbamate non-systemic agricultural fungicide with multi-site, protective action on contact. It is a combination of two other dithiocarbamates: maneb and zineb . Mancozeb is widely used to control a variety of fungal diseases in field crops, fruits, nuts, vegetables, and ornamentals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mancozeb is synthesized by reacting a manganese soluble salt with the disodium or dipotassium salt of ethylene bisdithiocarbamate. This mixture is then treated with a soluble zinc salt and formaldehyde . Another method involves mixing an organic solvent with the wet product of mancozeb for dehydration by distillation, followed by jet heating or membrane-type evaporator heating for continuous operations .

Industrial Production Methods

In industrial settings, mancozeb is produced by complexing washed, dehydrated maneb with zinc salt. This involves refining maneb, zinc salt, and reaction adjuvants, followed by abrading the slurry to generate a complex reaction .

Análisis De Reacciones Químicas

Types of Reactions

Mancozeb undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells .

Common Reagents and Conditions

Common reagents used in reactions with mancozeb include manganese salts, disodium or dipotassium salts of ethylene bisdithiocarbamate, zinc salts, and formaldehyde . The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include ethylenethiourea, a breakdown product of mancozeb and other ethylene bisdithiocarbamate pesticides .

Aplicaciones Científicas De Investigación

Mancozeb has a wide range of scientific research applications:

Mecanismo De Acción

Mancozeb exerts its effects by reacting with and inactivating the sulfhydryl groups of amino acids and enzymes within fungal cells. This results in the disruption of lipid metabolism, respiration, and the production of adenosine triphosphate . Mancozeb acts on multiple sites within fungal cells, making it effective against a wide range of fungal diseases .

Comparación Con Compuestos Similares

Mancozeb is part of a group of dithiocarbamate fungicides, which also includes maneb, metiram, propineb, and zineb . Compared to these compounds, mancozeb is unique due to its combination of maneb and zineb, providing a broader spectrum of activity and greater effectiveness in controlling fungal diseases .

List of Similar Compounds

- Maneb

- Metiram

- Propineb

- Zineb

Mancozeb’s multi-site action and broad-spectrum effectiveness make it a valuable tool in agricultural disease management, despite its potential toxicological concerns .

Propiedades

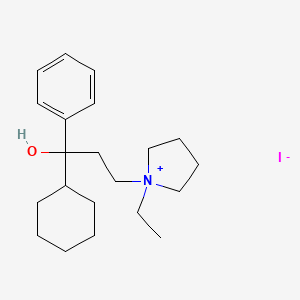

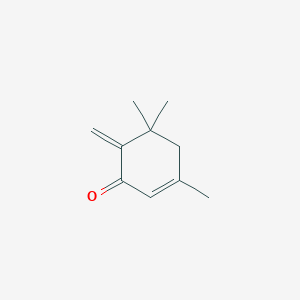

Fórmula molecular |

C4H8MnN2S4Zn |

|---|---|

Peso molecular |

332.7 g/mol |

Nombre IUPAC |

2-carbamothioylsulfanylethyl carbamodithioate;manganese;zinc |

InChI |

InChI=1S/C4H8N2S4.Mn.Zn/c5-3(7)9-1-2-10-4(6)8;;/h1-2H2,(H2,5,7)(H2,6,8);; |

Clave InChI |

MSUOKLCPGNJGFW-UHFFFAOYSA-N |

SMILES canónico |

C(CSC(=S)N)SC(=S)N.[Mn].[Zn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13822893.png)

![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)

![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)

![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)

![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)

![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)